molecular formula C10H11Cl2N3O B3093458 {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1245569-30-5

{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No.: B3093458
CAS No.: 1245569-30-5
M. Wt: 260.12
InChI Key: DMNJYTOVLQOADW-UHFFFAOYSA-N
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Description

{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form the intermediate ethyl 2-(4-chlorophenyl)hydrazinecarboxylate. This intermediate is then cyclized using phosphorus oxychloride to yield 3-(4-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of this oxadiazole with ethylenediamine to form {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and bacteria, making it a promising candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride apart from similar compounds is its unique combination of the oxadiazole ring and the amine group. This structure imparts specific chemical and biological properties that make it valuable for diverse applications in research and industry .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJYTOVLQOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245569-30-5
Record name 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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